N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is an oxalamide derivative featuring two distinct substituents: a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group and a 4-chlorobenzyl moiety. Its synthesis likely follows general oxalamide coupling procedures, as seen in similar compounds .
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-13-5-3-12(4-6-13)9-19-15(21)16(22)20-10-14-11-23-17(24-14)7-1-2-8-17/h3-6,14H,1-2,7-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDENCEKQXTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The 1,4-dioxaspiro[4.4]nonane moiety can be synthesized through a cyclization reaction involving diols and appropriate reagents under acidic or basic conditions.
Attachment of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Substitution with 4-Chlorobenzyl Group: The final step involves the nucleophilic substitution of the oxalamide intermediate with 4-chlorobenzyl chloride, typically in the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could influence the compound’s ability to penetrate cell membranes or its stability in biological environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Key physical data for select oxalamides:
Notes:
- The spirocyclic ether in the target compound may reduce solubility compared to linear analogs but enhance crystallinity .
- Chlorobenzyl groups typically exhibit aromatic proton shifts near 7.4–7.8 ppm, as seen in compound 56 .
Substituent Effects on Function
- Chlorobenzyl vs. Methoxyphenethyl : The electron-withdrawing Cl in the target compound may enhance electrophilic interactions, whereas methoxy groups (e.g., compound 28) donate electrons, altering reactivity .
- Fluorine Substitution : Compound 28’s 3-chloro-4-fluorophenyl group increases lipophilicity and bioavailability, a strategy applicable to the target compound .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H21ClN2O4, with a molecular weight of approximately 352.8 g/mol. The structure features a dioxaspiro framework that contributes to its complexity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C17H21ClN2O4 |
| Molecular Weight | 352.8 g/mol |
| Functional Groups | Oxalamide, Spirocyclic |
| Structural Framework | Dioxaspiro |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activity. For instance, derivatives of spirocyclic compounds have been shown to interact with various biological pathways and receptors, indicating potential therapeutic applications.
The precise mechanisms of action for this compound are not fully elucidated but may involve interactions with:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding affinity to neurotransmitter receptors such as serotonin or adrenergic receptors.
Case Studies
Recent research has explored the biological activities of related compounds:
- 5-HT1A Receptor Agonists : Compounds similar in structure have been identified as potent agonists at the 5-HT1A receptor, showing promise in neuroprotection and analgesic activity .
- Antinociceptive Activity : A derivative demonstrated significant antinociceptive effects in mouse models, suggesting a potential pathway for pain management .
Future Research Directions
Given the preliminary findings, further research is warranted to explore the following aspects:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Mechanistic Studies : Elucidating the specific biochemical pathways involved in the observed activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
